![molecular formula C14H14F3N5O4 B2817379 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 2034521-56-5](/img/structure/B2817379.png)
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea
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Overview
Description
The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a triazine ring, a urea group, and a phenyl ring with a trifluoromethoxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazine ring and the urea group. Triazines are known to be highly reactive and are often used in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could influence the compound’s polarity and solubility .Scientific Research Applications
Corrosion Inhibition Applications
1,3,5-Triazinyl urea derivatives, such as 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea and 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. These compounds have shown significant inhibition efficiency, potentially due to strong adsorption on the metal surface, thus forming a protective layer. This suggests their potential use in corrosion prevention and material protection in industrial applications (Mistry et al., 2011).
Synthesis and Application in Organic Chemistry
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), closely related to the compound , has been effectively used as a condensing agent for the formation of amides and esters from carboxylic acids and amines. This demonstrates the compound's utility in facilitating organic synthesis, particularly in creating important functional groups that are fundamental in various chemical products and pharmaceuticals (Kunishima et al., 1999).
Pharmaceutical Research Applications
While ensuring the exclusion of specific drug-related information as requested, it's worth noting that triazinyl urea derivatives have been investigated for their antibacterial and anti-HIV properties. For example, compounds like 3,4-Dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives have been subjected to studies assessing their potential therapeutic effects against various microorganisms, indicating their relevance in drug discovery and pharmaceutical research (Patel et al., 2007).
Future Directions
properties
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O4/c1-24-12-20-10(21-13(22-12)25-2)7-18-11(23)19-8-3-5-9(6-4-8)26-14(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNFENGLAUUMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea |
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